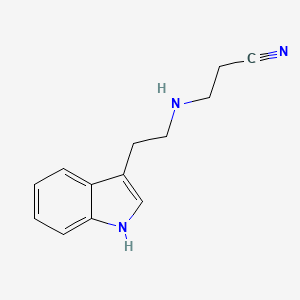

3-((2-(1H-indol-3-yl)ethyl)amino)propanenitrile

Description

Properties

Molecular Formula |

C13H15N3 |

|---|---|

Molecular Weight |

213.28 g/mol |

IUPAC Name |

3-[2-(1H-indol-3-yl)ethylamino]propanenitrile |

InChI |

InChI=1S/C13H15N3/c14-7-3-8-15-9-6-11-10-16-13-5-2-1-4-12(11)13/h1-2,4-5,10,15-16H,3,6,8-9H2 |

InChI Key |

HGYHTHWLJDVNPB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNCCC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(1H-indol-3-yl)ethyl)amino)propanenitrile typically involves the reaction of tryptamine with acrylonitrile. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate. The reaction proceeds via a nucleophilic addition mechanism, where the amine group of tryptamine attacks the electrophilic carbon of acrylonitrile, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-((2-(1H-indol-3-yl)ethyl)amino)propanenitrile can undergo various types of chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indole-3-carboxaldehyde or indole-3-carboxylic acid.

Reduction: The nitrile group can be reduced to form the corresponding amine.

Substitution: The compound can undergo electrophilic substitution reactions at the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

Oxidation: Indole-3-carboxaldehyde, indole-3-carboxylic acid.

Reduction: 3-((2-(1H-indol-3-yl)ethyl)amino)propanamine.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

3-((2-(1H-indol-3-yl)ethyl)amino)propanenitrile has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-((2-(1H-indol-3-yl)ethyl)amino)propanenitrile involves its interaction with specific molecular targets in the body. The indole moiety can interact with various receptors and enzymes, modulating their activity. For example, it may bind to serotonin receptors, influencing neurotransmitter release and signaling pathways. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

*Calculated based on molecular formula C₁₃H₁₃N₃.

Key Differences and Implications

Nitrile vs. Esters (e.g., methyl 3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropanoate ) are prone to hydrolysis, whereas nitriles may resist enzymatic degradation.

Indole vs. Heterocyclic Cores :

- Pyrimidoindole derivatives (e.g., ) exhibit kinase inhibitory activity due to their planar heterocyclic cores, unlike the target compound’s simpler indole group.

- Carbazole-containing WK-12 interacts with DNA via intercalation, a mechanism unlikely for the target compound.

Pharmacological Profiles :

- LY303870’s NK-1 antagonism (Ki < 1 nM ) relies on its complex methoxybenzyl-piperidine scaffold, whereas the target compound’s simpler structure may lack receptor specificity.

- Fenproporex demonstrates how replacing indole with phenyl alters CNS activity, suggesting the target compound’s indole group could modulate serotoninergic pathways.

Solid-State Properties :

- 3-(1,3-Dioxoisoindolin-2-yl)propanenitrile forms hydrogen-bonded crystals, while the target compound’s indole group may favor π-π stacking in crystalline or biological environments.

Biological Activity

3-((2-(1H-indol-3-yl)ethyl)amino)propanenitrile, an indole derivative, has garnered attention for its diverse biological activities and potential therapeutic applications. This compound integrates an indole moiety with a nitrile group, which contributes to its unique biological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

- IUPAC Name : 3-[2-(1H-indol-3-yl)ethylamino]propanenitrile

- Molecular Formula : C₁₃H₁₅N₃

- Molecular Weight : 249.74 g/mol

The synthesis typically involves the reaction between tryptamine and acrylonitrile under specific catalytic conditions, optimizing parameters such as temperature and time to achieve high yields.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The indole ring can modulate the activity of enzymes and receptors involved in critical cellular processes, including:

- Cell Proliferation : Inhibition of enzymes that promote cancer cell growth.

- Antimicrobial Activity : Interaction with microbial targets leading to growth inhibition.

- Anti-inflammatory Effects : Modulation of inflammatory pathways through receptor interactions .

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities:

-

Anticancer Properties :

- Studies have shown that derivatives of indole compounds can activate caspases involved in apoptosis, demonstrating significant growth inhibition against various tumor cell lines with GI50 values ranging from 0.0244 to 7.91 μM .

- Specifically, related compounds have been tested against leukemia, lung cancer, colon cancer, and breast cancer cell lines, indicating a broad spectrum of anticancer activity.

- Antimicrobial Activity :

- Anti-inflammatory Effects :

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study focused on a series of indole-acrylonitrile derivatives found that one compound demonstrated remarkable potency against leukemia (HL-60(TB)) with a GI50 value of 0.0244 μM. This compound's mechanism involved the activation of caspases 3 and 9, essential for programmed cell death .

Molecular Docking Studies

Molecular docking studies have been conducted to predict binding affinities and interactions between this compound and target proteins. These studies suggest that the compound can effectively bind to specific receptors, influencing their activity and providing insights into its therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.